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3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid
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Overview
Description
3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an isobutoxy group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 2-position of the benzofuran ring.
Preparation Methods
The synthesis of 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods may involve the use of proton quantum tunneling, which also offers high yield and efficiency in constructing complex benzofuran ring systems .
Chemical Reactions Analysis
3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, which are significant in drug development .
Scientific Research Applications
Pharmacological Properties
-
Anti-inflammatory Activity :
- Compounds similar to 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid have been shown to inhibit the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes. These leukotrienes are mediators involved in inflammatory responses, suggesting that this compound may possess anti-inflammatory properties useful in treating conditions like asthma and allergic reactions .
- Diuretic Effects :
- Cytoprotective Properties :
Potential Therapeutic Applications
- Treatment of Metabolic Disorders :
- Cardiovascular Health :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as benzothiophene and benzofuran-based pyrazoline-thiazoles . These compounds share a similar core structure but differ in their substituents and biological activities. For example, benzothiophene derivatives have been developed as anticancer agents, while benzofuran-based pyrazoline-thiazoles exhibit antimicrobial activities
Biological Activity
3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Biological Properties
Benzofuran derivatives, including this compound, are known for their diverse pharmacological activities. These include:
- Antitumor Activity : Studies have indicated that benzofuran compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
- Antibacterial Properties : Research has shown that these compounds exhibit significant antibacterial effects against various pathogens, which may be attributed to their ability to disrupt bacterial cell membranes.
- Antioxidative Effects : The antioxidant properties of benzofuran derivatives help in scavenging free radicals, thus protecting cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit tyrosine kinases, which are crucial in cancer progression.
- Cell Signaling Pathways : It influences various cell signaling pathways that regulate cell growth and apoptosis, enhancing immune responses and potentially slowing tumor growth.
- Biochemical Pathways : The compound is involved in multiple biochemical pathways, affecting cellular metabolism and gene expression.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for therapeutic applications. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, facilitating its elimination from the body.
Case Studies
- A study highlighted the compound's effectiveness in reducing tumor size in animal models when administered at specific dosages. Lower doses were found to be therapeutically beneficial without significant toxicity, while higher doses raised concerns regarding hepatotoxicity and nephrotoxicity.
Biochemical Analysis
The compound's stability over time was assessed in laboratory settings, showing that it maintains biological activity for extended periods. This stability is crucial for long-term therapeutic applications.
Comparative Data
The following table summarizes the biological activities and effects observed with this compound compared to other benzofuran derivatives:
Compound Name | Antitumor Activity | Antibacterial Activity | Antioxidative Activity | Notes |
---|---|---|---|---|
This compound | High | Moderate | High | Induces apoptosis in cancer cells |
5-Bromo-3-methyl-benzofuran-2-carboxylic acid | Moderate | High | Moderate | Effective against Gram-positive bacteria |
4-Methyl-benzofuran-2-carboxylic acid | Low | Moderate | High | Less effective in tumor reduction |
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
7-methyl-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H16O4/c1-8(2)7-17-12-10-6-4-5-9(3)11(10)18-13(12)14(15)16/h4-6,8H,7H2,1-3H3,(H,15,16) |
InChI Key |
XBUJJTXDFHXOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC(C)C |
Origin of Product |
United States |
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